![molecular formula C16H15NO5S2 B2503081 ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate CAS No. 1164520-32-4](/img/structure/B2503081.png)
ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate is a derivative of the 4-thiazolidinone ring, which is known for its wide range of biological activities and presence in many marketed drugs . The compound's structure is characterized by the presence of a thiazolidinone core, which is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring system. This core is modified with various substituents that can influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related thiazolidinone derivatives involves the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) . This reaction yields a thiazolidinone derivative, which can further react with dimethylformamide-dimethylacetal to afford compounds like (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate. The synthesis process can lead to unexpected products via mechanisms such as deacetylation, highlighting the complexity and potential for discovery within this chemical space.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is confirmed through spectral analysis and X-ray crystallography . Computational methods such as the B3LYP/6-31G(d,p) optimization provide insights into the geometric parameters of the molecule. These studies allow for the discussion of the molecular conformation and the prediction of natural charges at different atomic sites, which are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities . For instance, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature can yield a range of substituted phenyl thiazolopyridine carboxylates . These reactions demonstrate the versatility of thiazolidinone derivatives as building blocks for synthesizing a diverse array of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of various functional groups such as the acetyloxy group, the thiazolyl sulfanyl group, and the ethyl acetate moiety contribute to the compound's solubility, reactivity, and potential biological activity . The moderate cytotoxic activity observed in some synthesized compounds suggests that modifications to the thiazolidinone core can lead to significant changes in biological efficacy, which is important for the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research into the synthesis of thiazoles and their derivatives, including the compound , has shown significant potential in antimicrobial activities. Wardkhan et al. (2008) synthesized derivatives of thiazoles exhibiting in vitro antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008. This suggests the potential for the compound and its derivatives in developing antimicrobial agents.
Chemical Transformations and Derivative Synthesis
The reactivity of thiazole compounds, including ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate, has been extensively studied to synthesize various derivatives. Abdelhamid and Afifi (2010) explored the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, indicating the versatility of such compounds in creating diverse chemical structures with potential biological activities A. Abdelhamid, M. A. M. Afifi, 2010.
Potential for Novel Antimicrobial Agents
Further research into thiazole derivatives has highlighted their potential as novel antimicrobial agents. Abdel‐Hafez (2003) conducted a study on the synthesis and antimicrobial activity of new 2-amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives, unveiling their significant antimicrobial properties. This underscores the importance of such compounds in the ongoing search for new antimicrobial substances S. Abdel‐Hafez, 2003.
Chemical Structure Analysis
The chemical structure and molecular interactions of thiazole derivatives have also been a subject of interest. Zareef et al. (2008) provided detailed insights into the crystal structure of ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate, demonstrating the compound's intricate molecular geometry and potential interactions that could influence its biological activity M. Zareef, R. Iqbal, M. Arfan, M. Parvez, 2008.
Propiedades
IUPAC Name |
ethyl 2-[[(5E)-5-[(4-acetyloxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S2/c1-3-21-14(19)9-23-16-17-15(20)13(24-16)8-11-4-6-12(7-5-11)22-10(2)18/h4-8H,3,9H2,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXDTGAMXTVSDJ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CSC1=NC(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

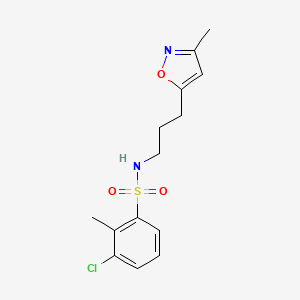


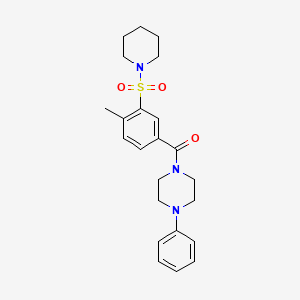
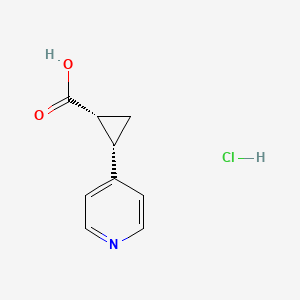


![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)
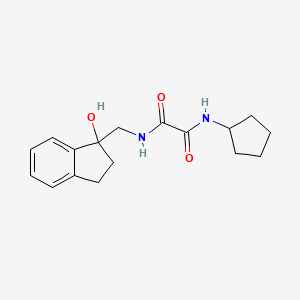

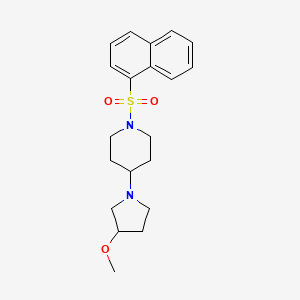
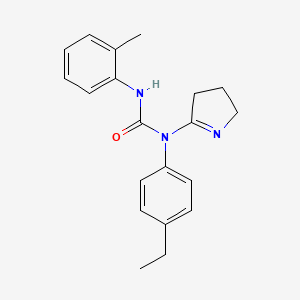
![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)